REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:13]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.[ClH:14].CCCCCCC>C(O)C>[ClH:14].[CH3:1][O:2][C:3]1[C:13]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC=2CCNCCC21
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat the solution
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
remove the heating mantle
|
Type
|
CUSTOM
|
Details
|
Collect the resulting solid
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
WASH
|
Details
|
wash with cold ethanol:heptane (1:2) (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
air-dry for 15 min under vacuum
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
further dry the product in a vacuum oven at 60° C. for 1 h
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC1=CC=CC=2CCNCCC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.53 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |